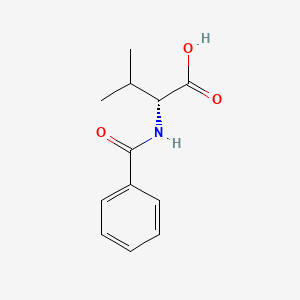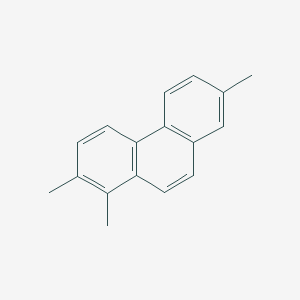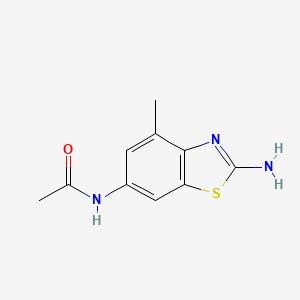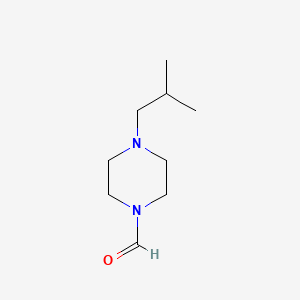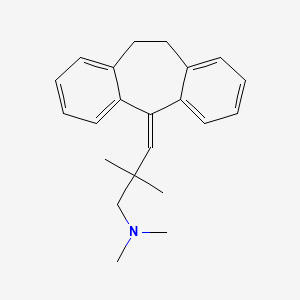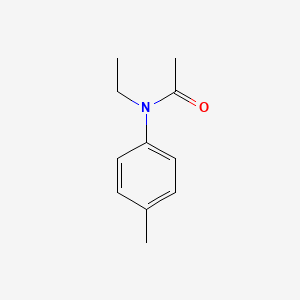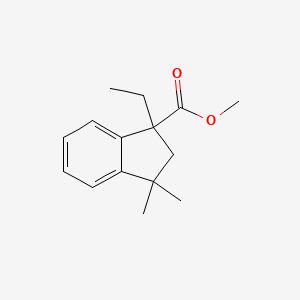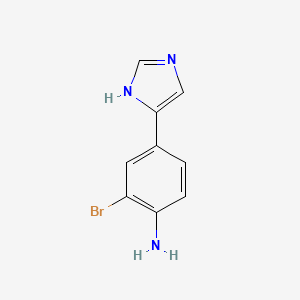
2-Bromo-4-(1H-imidazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(1H-imidazol-5-yl)aniline is a compound that features a bromine atom attached to a benzene ring, which is further substituted with an imidazole ring and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve a one-pot microwave-assisted method, which is efficient and can be conducted without solvents . This method allows for the rapid synthesis of the compound with high yields and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(1H-imidazol-5-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as palladium catalysts.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Palladium Catalysts: Used for substitution reactions to replace the bromine atom with other groups.
Nickel Catalysts: Employed in the initial cyclization step to form the imidazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the benzene ring .
Aplicaciones Científicas De Investigación
2-Bromo-4-(1H-imidazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(1H-imidazol-5-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes . Additionally, the aniline group can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-imidazole: A simpler compound with a bromine atom and an imidazole ring.
N-(4-ethoxyphenyl)-1H-imidazol-4-amine: Contains an imidazole ring substituted with an ethoxyphenyl group.
Uniqueness
2-Bromo-4-(1H-imidazol-5-yl)aniline is unique due to the presence of both an imidazole ring and an aniline group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
89250-37-3 |
|---|---|
Fórmula molecular |
C9H8BrN3 |
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
2-bromo-4-(1H-imidazol-5-yl)aniline |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2,(H,12,13) |
Clave InChI |
AEGVOQFUXQTYPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN=CN2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
